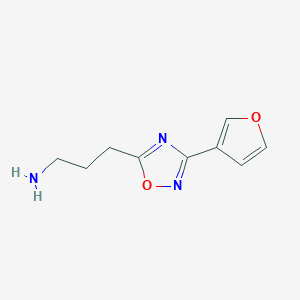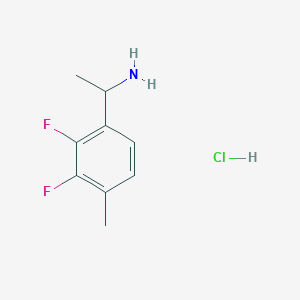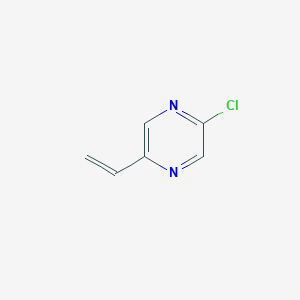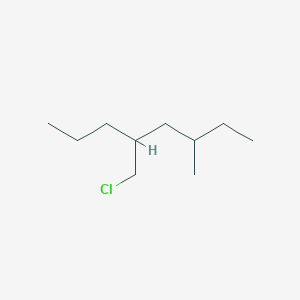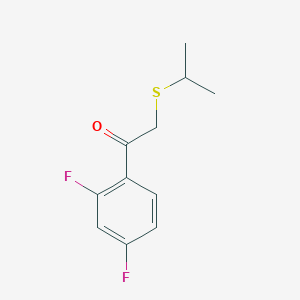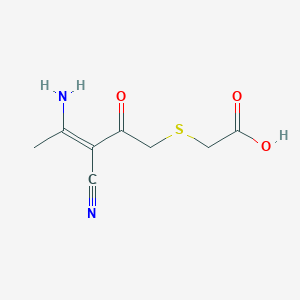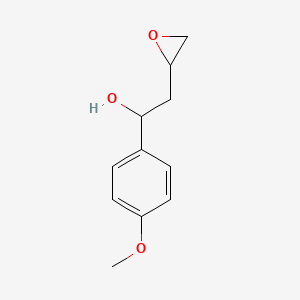
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol is an organic compound characterized by the presence of a methoxyphenyl group and an oxirane ring attached to an ethanol backbone
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol typically involves the reaction of 4-methoxyphenylacetaldehyde with an epoxidizing agent. Common synthetic routes include:
Epoxidation of 4-methoxyphenylacetaldehyde: This method involves the use of peracids or other epoxidizing agents under controlled conditions to form the oxirane ring.
Industrial production: Large-scale production may involve optimized reaction conditions, such as the use of catalysts and specific temperature and pressure settings to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major products: The major products depend on the specific reaction conditions and reagents used, but can include ketones, aldehydes, diols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol involves its interaction with molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The methoxyphenyl group may also contribute to the compound’s overall activity by interacting with specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)-2-(oxiran-2-yl)ethanol: Similar structure but with a hydroxy group instead of a methoxy group.
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)propane: Similar structure but with a propane backbone instead of ethanol.
Eigenschaften
CAS-Nummer |
849357-64-8 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-2-(oxiran-2-yl)ethanol |
InChI |
InChI=1S/C11H14O3/c1-13-9-4-2-8(3-5-9)11(12)6-10-7-14-10/h2-5,10-12H,6-7H2,1H3 |
InChI-Schlüssel |
SWJHOHUNHZECFO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(CC2CO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



